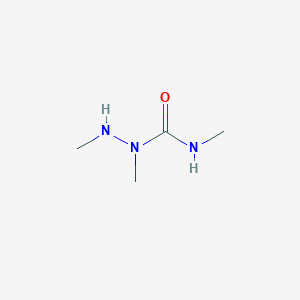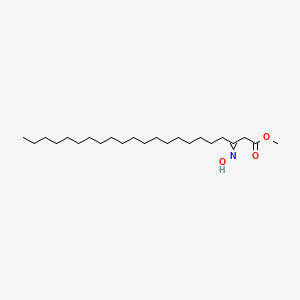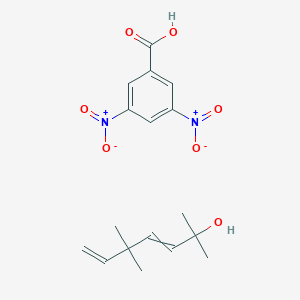![molecular formula C16H16N2O2Se2 B14504987 N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide CAS No. 63990-56-7](/img/structure/B14504987.png)
N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide is an organic compound that belongs to the class of diselenides It is characterized by the presence of two selenium atoms bonded to a phenyl ring, which is further substituted with acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide typically involves the reaction of 2-aminophenyl diselenide with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification. The general reaction can be represented as follows:
[ \text{2-Aminophenyl diselenide} + \text{Acetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial methods would incorporate purification techniques like recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenol.
Substitution: The acetamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It may be used in the development of materials with unique properties, such as high conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide involves its interaction with biological molecules through its selenium atoms. Selenium is known to play a role in redox reactions, and the compound can act as an antioxidant by neutralizing reactive oxygen species (ROS). The molecular targets and pathways involved include:
Glutathione peroxidase: Selenium-containing compounds are known to mimic the activity of this enzyme, which reduces hydrogen peroxide and organic hydroperoxides.
Thioredoxin reductase: The compound may interact with this enzyme, which is involved in maintaining the redox balance within cells.
Comparison with Similar Compounds
Similar Compounds
Diphenyl diselenide: Similar structure but lacks the acetamide groups.
Bis(2-aminophenyl) diselenide: Similar structure but with amino groups instead of acetamide groups.
Selenocystine: A naturally occurring selenium-containing amino acid.
Uniqueness
N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide is unique due to the presence of both selenium atoms and acetamide groups, which confer distinct chemical and biological properties. The acetamide groups enhance its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
63990-56-7 |
|---|---|
Molecular Formula |
C16H16N2O2Se2 |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide |
InChI |
InChI=1S/C16H16N2O2Se2/c1-11(19)17-13-7-3-5-9-15(13)21-22-16-10-6-4-8-14(16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
CNBPFTNNGNVODJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1[Se][Se]C2=CC=CC=C2NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide](/img/structure/B14504911.png)
![[Fluoro(phenyl)methylidene]propanedinitrile](/img/structure/B14504918.png)
![[4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate](/img/structure/B14504919.png)
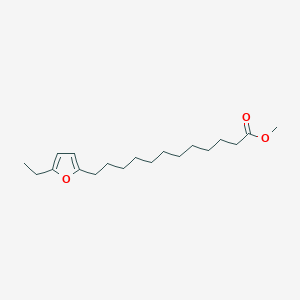
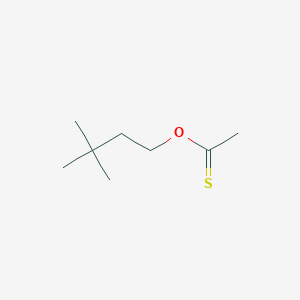

![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B14504941.png)
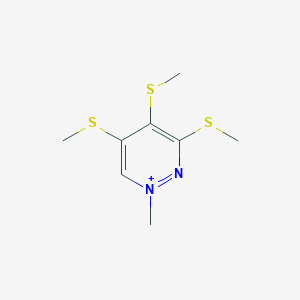
![Trimethoxy[3-(2-methylphenyl)propyl]silane](/img/structure/B14504968.png)
